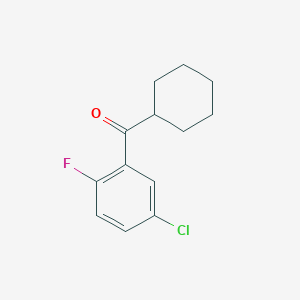

3-Chloro-6-fluorophenyl cyclohexyl ketone

Description

3-Chloro-6-fluorophenyl cyclohexyl ketone is a substituted aryl ketone featuring a cyclohexyl group bonded to a ketone moiety, with a phenyl ring substituted by chlorine (Cl) at the 3-position and fluorine (F) at the 6-position. This compound combines the steric effects of the cyclohexyl group with the electronic influences of halogen substituents, making it a subject of interest in organic synthesis and materials science.

Properties

IUPAC Name |

(5-chloro-2-fluorophenyl)-cyclohexylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQAAYRWOFRLOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242625 | |

| Record name | Methanone, (5-chloro-2-fluorophenyl)cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443343-26-7 | |

| Record name | Methanone, (5-chloro-2-fluorophenyl)cyclohexyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443343-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (5-chloro-2-fluorophenyl)cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluorophenyl cyclohexyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexanone as the starting material, which undergoes acylation with 3-chloro-6-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3-Chloro-6-fluorophenyl cyclohexyl ketone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluorophenyl cyclohexyl ketone undergoes several types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Chloro-6-fluorophenyl cyclohexyl ketone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several key reactions:

- Electrophilic Aromatic Substitution : The presence of chlorine and fluorine enhances the electrophilicity of the aromatic ring, making it a suitable substrate for further functionalization.

- Nucleophilic Addition Reactions : The ketone group can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.

Table 1: Common Reactions Involving 3-Chloro-6-fluorophenyl cyclohexyl ketone

| Reaction Type | Description | Products Formed |

|---|---|---|

| Electrophilic Aromatic Substitution | Reaction with electrophiles like alkyl halides | Alkylated products |

| Nucleophilic Addition | Reaction with nucleophiles such as Grignard reagents | Alcohols or tertiary amines |

| Reduction | Reduction of the ketone group using reducing agents | Alcohol derivatives |

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features contribute to its biological activity:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against various viruses, including HIV and SARS-CoV-2. Modifications to the structure can enhance potency.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral effects of 3-Chloro-6-fluorophenyl cyclohexyl ketone against HIV-1. Results showed that specific structural modifications led to increased potency in both cellular and enzymatic assays, highlighting its potential as a lead compound in antiviral drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In a systematic screening for antitubercular activity, derivatives demonstrated significant inhibition at low concentrations.

Case Study 2: Antimicrobial Screening

In a study assessing the antitubercular activity of various compounds, those derived from 3-Chloro-6-fluorophenyl cyclohexyl ketone were identified as potent inhibitors. Approximately 76 compounds exhibited significant inhibition against Mycobacterium tuberculosis, indicating strong potential for therapeutic development .

Material Science

In material science, 3-Chloro-6-fluorophenyl cyclohexyl ketone is utilized as a building block for synthesizing polymers and specialty chemicals. Its unique chemical properties allow it to be incorporated into materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluorophenyl cyclohexyl ketone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine and fluorine atoms on the phenyl ring can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Cyclohexyl Phenyl Ketone (Unsubstituted): The absence of halogen substituents results in lower molecular polarity and weaker electron-withdrawing effects. This leads to higher reactivity in nucleophilic additions (e.g., reductions with NaBH₄) compared to halogenated analogs. For instance, cyclohexyl phenyl ketone exhibits a reaction rate 0.25 times that of acetophenone with NaBH₄ at 0°C, while electron-withdrawing groups (Cl/F) in 3-chloro-6-fluorophenyl analogs may further reduce reactivity due to decreased electrophilicity of the ketone .

3-Chlorophenyl Cyclohexyl Ketone vs. 6-Fluorophenyl Cyclohexyl Ketone:

The Cl substituent (inductive electron withdrawal) and F substituent (resonance and inductive effects) differentially influence electronic properties. For example, Cl’s larger size may introduce steric hindrance, whereas F’s electronegativity enhances polarity. These differences could affect solubility, boiling points, and intermolecular interactions.Cyclopentyl/Other Cycloalkyl Phenyl Ketones:

Cyclopentyl phenyl ketone reacts faster with NaBH₄ (rate = 0.36 at 0°C) than cyclohexyl analogs (rate = 0.25), attributed to reduced ring strain in six-membered cyclohexyl systems. Substituted cycloalkyl ketones with halogens may exhibit even slower reaction rates due to combined steric and electronic effects .

Physicochemical Properties

- Solubility and Polarity: Halogenation typically reduces water solubility. For example, cyclohexanone (unsubstituted) has a solubility of 100 g/L in water , but introducing Cl/F groups likely decreases this due to increased hydrophobicity. Conversely, solubility in organic solvents (e.g., NMP, DMF) may improve, as seen in cyclohexyl-containing poly(aryl ether ketones) .

- Thermal Stability: Cyclohexyl groups enhance thermal resistance in polymers (e.g., glass transition temperatures up to 245°C in PAEK resins ). The target compound’s thermal stability may surpass non-cycloalkyl analogs but could be influenced by halogen decomposition thresholds.

Data Tables

Table 1: Reaction Rates of Cycloalkyl Phenyl Ketones with NaBH₄ (0°C)

| Compound | Relative Rate Constant (vs. Acetophenone) |

|---|---|

| Cyclopropyl Phenyl Ketone | 0.12 |

| Cyclobutyl Phenyl Ketone | 0.23 |

| Cyclopentyl Phenyl Ketone | 0.36 |

| Cyclohexyl Phenyl Ketone | 0.25 |

| 3-Chloro-6-Fluorophenyl Cyclohexyl Ketone | Predicted: <0.25 |

Table 2: Physicochemical Properties of Cyclohexanone vs. Halogenated Analogs

Biological Activity

Overview

3-Chloro-6-fluorophenyl cyclohexyl ketone (C13H14ClFO) is an organic compound characterized by its unique molecular structure, which includes a cyclohexyl ketone group and a phenyl ring substituted with chlorine and fluorine atoms. This compound is gaining attention in various scientific fields due to its potential biological activities and interactions with biomolecules.

The synthesis of 3-Chloro-6-fluorophenyl cyclohexyl ketone typically involves a Friedel-Crafts acylation reaction, utilizing cyclohexanone and 3-chloro-6-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions are optimized to enhance yield and purity, often employing advanced techniques such as continuous flow reactors and chromatography .

The biological activity of 3-Chloro-6-fluorophenyl cyclohexyl ketone is primarily attributed to its ability to interact with various molecular targets. The ketone group can form hydrogen bonds with proteins, potentially inhibiting enzymatic activity. Furthermore, the halogen atoms (chlorine and fluorine) on the phenyl ring can engage in halogen bonding, which may enhance the compound's biological efficacy .

Biological Activity

Research indicates that 3-Chloro-6-fluorophenyl cyclohexyl ketone exhibits several biological activities:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of derivatives similar to 3-Chloro-6-fluorophenyl cyclohexyl ketone, revealing that compounds with similar structural features displayed significant activity against Gram-positive bacteria. The presence of halogen substituents was crucial for enhancing antimicrobial potency .

Case Study 2: Enzyme Interaction

Research focusing on the interaction of 3-Chloro-6-fluorophenyl cyclohexyl ketone with human enzymes indicated that it could serve as a lead compound for developing new enzyme inhibitors. The study highlighted the importance of the compound's structural features in modulating enzyme activity .

Comparative Analysis

A comparison of 3-Chloro-6-fluorophenyl cyclohexyl ketone with similar compounds reveals its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chlorophenyl cyclohexyl ketone | Chlorine on phenyl ring | Moderate antimicrobial activity |

| 6-Fluorophenyl cyclohexyl ketone | Fluorine on phenyl ring | Limited data |

| 3-Chloro-6-fluorophenyl acetone | Acetone group instead of cyclohexane | Potential anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.